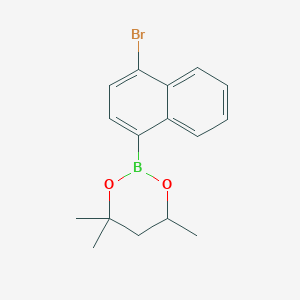
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-CT-TMD, is an organoboron compound that has been the focus of scientific research for its potential applications in biomedical and materials sciences. 2-CT-TMD has been studied for its ability to interact with proteins, and has been found to have promising properties for use in drug delivery and other biomedical applications.
科学的研究の応用
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in biomedical and materials sciences. It has been found to interact with proteins and has been studied for its potential use in drug delivery, gene therapy, and other biomedical applications. 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied for its potential use in materials science, such as for the synthesis of polymers and for use in the fabrication of nanomaterials.
作用機序
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins, specifically those containing cysteine residues. It has been found to form covalent bonds with the thiol group of cysteine residues, leading to the formation of a thioether bond. This covalent bond formation is thought to be responsible for its potential applications in drug delivery and other biomedical applications.
Biochemical and Physiological Effects
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins, specifically those containing cysteine residues. It has been found to form covalent bonds with the thiol group of cysteine residues, leading to the formation of a thioether bond. This covalent bond formation is thought to be responsible for its potential applications in drug delivery and other biomedical applications.
実験室実験の利点と制限
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored and handled easily. It is also relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. Additionally, it has been found to interact with proteins, specifically those containing cysteine residues, making it a useful tool for studying protein-ligand interactions. However, 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has some limitations for laboratory experiments. It is a relatively small molecule, so it may not be able to interact with larger proteins or other molecules. Additionally, its covalent bond formation with cysteine residues may be too strong for some applications.
将来の方向性
The potential applications of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in biomedical and materials sciences are still being explored. Possible future directions include further research into its potential use in drug delivery, gene therapy, and other biomedical applications. Additionally, further research into its potential use in materials science, such as for the synthesis of polymers and for use in the fabrication of nanomaterials, is also possible. Additionally, further research into the structure-activity relationships of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could lead to the development of improved derivatives for use in biomedical and materials science applications.
合成法
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a four-step process. The first step involves the reaction of 4-chloro-3-thiophenecarboxaldehyde with dimethylsulfoxide (DMSO) in the presence of a base, such as sodium hydroxide, to form 4-chloro-3-thiophenecarboxaldehyde dimethylsulfoxide (CTDMS). The second step involves the reaction of CTDMS with trimethylsilylborane (TMSB) in the presence of a base, such as sodium hydroxide, to form 2-(4-chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane). The third step involves the reaction of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with an acid, such as hydrochloric acid, to form 2-(4-chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane hydrochloride (2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane-HCl). The fourth and final step involves the reaction of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane-HCl with a base, such as sodium hydroxide, to form 2-(4-chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane).
特性
IUPAC Name |
2-(4-chlorothiophen-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-7-4-10(2,3)14-11(13-7)8-5-15-6-9(8)12/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPQQQLAUROUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CSC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














